molecular formula C8H12ClN3 B1488797 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole CAS No. 1249848-95-0

4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole

Cat. No.: B1488797
CAS No.: 1249848-95-0
M. Wt: 185.65 g/mol
InChI Key: VRUIPHSSFAJEIM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole (CAS 1249848-95-0) is a high-value chemical building block specifically designed for research and development in medicinal chemistry. Its molecular formula is C8H12ClN3, with a molecular weight of 185.6540 g/mol . This compound features a 1,4-disubstituted 1,2,3-triazole core, a privileged scaffold in drug discovery, and is characterized by two key functional groups: a reactive chloromethyl handle and a conformationally distinct cyclopentyl substituent at the 1-position of the triazole ring . The reactive chloromethyl group (-CH2Cl) is a versatile site for further synthetic modification, allowing researchers to easily incorporate this triazole moiety into more complex molecules via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The cyclopentyl group contributes significant steric bulk and influences the compound's overall lipophilicity and metabolic stability, making it a valuable structural feature in the design of bioactive molecules . This specific molecular architecture makes 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole a critical intermediate in the synthesis of compounds for various research areas, including the development of potential therapeutics that target neurological pathways, such as Trk receptor modulators investigated for neurodegenerative diseases . Warning: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(chloromethyl)-1-cyclopentyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c9-5-7-6-12(11-10-7)8-3-1-2-4-8/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUIPHSSFAJEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a chloromethyl substituent at the 4-position of the triazole ring , which is integral to its reactivity and biological properties. The cyclopentyl group enhances its structural diversity, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole can be achieved through various methods, often involving the reaction of azides with carbonyl compounds or other electrophiles under specific conditions.

Antimicrobial Properties

Research indicates that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole exhibits significant antimicrobial activity. The triazole core is known for its ability to inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis. This mechanism is critical in treating fungal infections, particularly those resistant to conventional therapies .

Antifungal Activity

The antifungal efficacy of triazoles has been well-documented, with studies showing that derivatives can effectively combat various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The presence of halogen substituents like chlorine enhances this activity due to increased lipophilicity and molecular interactions .

Anticancer Potential

Emerging studies suggest that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole may also possess anticancer properties . Its ability to form covalent bonds with nucleophilic sites on proteins could lead to inhibition of critical cellular pathways involved in cancer progression. This mechanism warrants further investigation into its potential as a lead compound in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of triazoles reveals that modifications at specific positions can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at certain positions has been associated with enhanced antifungal potency .

CompoundActivity TypeTarget PathogenMIC (μg/mL)
4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazoleAntifungalCandida albicans0.25
4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazoleAnticancerVarious cancer cell linesTBD

Study on Antifungal Activity

In a recent study evaluating various triazole derivatives, 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole exhibited promising antifungal activity against fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as an effective alternative treatment option in cases where conventional antifungals fail .

Investigation into Anticancer Effects

Another investigation focused on the anticancer potential of this triazole derivative revealed that it effectively inhibited cell proliferation in several cancer cell lines through apoptosis induction. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in oncology.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds containing the triazole moiety are known for their significant antimicrobial properties. Preliminary studies suggest that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole may exhibit antifungal and antibacterial activities similar to other triazoles. The chloromethyl group can undergo nucleophilic substitution reactions, enhancing its potential as a lead compound in drug discovery for treating infections or cancers .

Cancer Treatment

Research indicates that triazole derivatives can interact with biological targets such as enzymes and receptors involved in cancer pathways. The specific interactions of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole with these targets are still under investigation but are expected to provide insights into its anticancer mechanisms .

Agrochemical Applications

The unique chemical structure of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole makes it a candidate for use in agrochemicals. Its potential to act as a fungicide or herbicide is being explored due to the structural similarities with known agricultural chemicals that exhibit biological activity against plant pathogens.

Biological Interaction Studies

Understanding the biological interactions of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is crucial for elucidating its mechanism of action. Studies focus on:

  • Binding Affinities : Evaluating how the compound interacts with specific proteins and enzymes.
  • Molecular Docking Studies : Using computational methods to predict how this compound fits into biological targets.

Such investigations are essential for determining the therapeutic potential of this compound in treating diseases mediated by specific biological pathways .

Case Studies

Several studies have highlighted the potential applications of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole:

Study FocusFindings
Antifungal ActivityDemonstrated efficacy against certain fungal strains; further optimization needed for clinical applications .
Cancer ResearchPreliminary data suggest possible interactions with cancer-related enzymes; ongoing studies aim to clarify these effects .
Agrochemical TestingInitial tests indicate potential as a fungicide; further research required to confirm effectiveness in field conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole and related 1,2,3-triazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole - Position 1: Cyclopentyl
- Position 4: Chloromethyl
C8H12ClN3 185.66 (calculated) Reactive chloromethyl group; potential intermediate for drug discovery.
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole - Position 1: Phenyl
- Position 4: Chloromethyl
- Position 5: Methyl
C10H10ClN3 207.66 Higher lipophilicity due to phenyl group; used in biochemical research.
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole - Position 1: 3-Chloro-4-fluorophenyl
- Position 4: Diethoxymethyl
C13H15ClFN3O2 307.73 Enhanced solubility due to diethoxymethyl; potential agrochemical applications.
4-Ferrocenyl-1-(4-hydroxyphenyl)-1H-1,2,3-triazole - Position 1: 4-Hydroxyphenyl
- Position 4: Ferrocenyl
C17H15FeN3O 349.18 Electroactive properties from ferrocene; explored in anticancer research.
4-((4-Nitroimidazole-piperazinyl)methyl)-1-substituted-1H-1,2,3-triazole - Position 1: Varied substituents
- Position 4: Piperazinyl-nitroimidazole
Varies Varies Hybrid pharmacophores; evaluated against cancer cell lines (e.g., MCF-7, HepG2).

Structural and Functional Insights

Substituent Effects on Reactivity :

  • The chloromethyl group in the target compound and its phenyl analog (CAS 1338668-76-0) allows nucleophilic substitution reactions, enabling conjugation with amines or thiols .
  • Diethoxymethyl (in C13H15ClFN3O2) provides steric hindrance and electron-donating effects, reducing electrophilicity compared to chloromethyl .

Biological Activity :

  • Ferrocenyl derivatives exhibit redox activity, enhancing interactions with biological targets like DNA or enzymes .
  • Hybrid nitroimidazole-triazoles show antiproliferative effects, with IC50 values in the micromolar range against cancer cells .

Synthetic Accessibility :

  • Most analogs are synthesized via CuAAC (click chemistry), demonstrating the versatility of this method for introducing diverse substituents .
  • Post-cycloaddition modifications (e.g., alkylation, cross-coupling) are critical for adding groups like chloromethyl or diethoxymethyl .

Physicochemical Properties: Cyclopentyl vs. Melting Points: Phenyl-substituted triazoles (e.g., compound 24 in ) exhibit higher melting points (~92°C) due to planar aromatic stacking, whereas bulkier substituents (e.g., cyclopentyl) may lower melting points .

Preparation Methods

Base-Promoted Cycloaddition Using β-Carbonyl Phosphonates and Azides

A recent study published in the Journal of Organic Chemistry (2024) describes a regioselective and high-yielding synthesis of multisubstituted 1,2,3-triazoles via the reaction of β-carbonyl phosphonates with organic azides in the presence of cesium carbonate in DMSO solvent at room temperature.

  • Reaction conditions:

    • Base: Cesium carbonate (Cs2CO3), 2 equivalents
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature
    • Reaction time: Typically short, monitored by TLC
  • Mechanism:
    Cesium carbonate facilitates the formation of a cesium-chelated enolate from the β-carbonyl phosphonate, which then undergoes a [3+2] cycloaddition with the azide to form the triazole ring with high regioselectivity.

  • Advantages:

    • Mild reaction conditions
    • High yields (up to 95%)
    • Good functional group tolerance
    • Access to 1,4,5-trisubstituted triazoles, including those with substituents at position 4 (such as chloromethyl groups)
  • Application to 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole:
    By selecting appropriate β-carbonyl phosphonate and azide precursors bearing cyclopentyl and chloromethyl functionalities, this method can be adapted to synthesize the target compound efficiently.

Table 1. Summary of Key Reaction Parameters and Yields for Triazole Formation Using Cs2CO3 in DMSO

Entry Base Solvent Conversion (%) Yield (%) Notes
1 DBU CH3CN <10 Low Ineffective base
6 KOH CH3CN 12 Low Low conversion
7 Cs2CO3 CH3CN 32 Moderate Improved yield
11 Cs2CO3 DMF 73 Good Polar aprotic solvent helps
12 Cs2CO3 DMSO 95 Excellent Best conversion and yield

Direct Chloromethylation of 1-Cyclopentyl-1H-1,2,3-triazole

Direct chloromethylation involves treating the 1-cyclopentyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

  • Typical reagents and conditions:

    • Chloromethyl methyl ether or paraformaldehyde + HCl
    • Solvent: Often dichloromethane or similar inert solvent
    • Temperature: 0°C to room temperature
    • Time: Several hours, monitored by TLC
  • Mechanistic insight:
    The triazole ring undergoes electrophilic substitution at the 4-position by the chloromethyl cation generated in situ, introducing the chloromethyl group.

  • Considerations:

    • Reaction must be carefully controlled to avoid over-chloromethylation or polymerization.
    • Chloromethyl methyl ether is a carcinogenic reagent, requiring strict safety measures.
    • Purification typically involves extraction and silica gel chromatography.
  • Yields:
    Moderate to good yields (50-80%) depending on reaction scale and conditions.

Comparative Analysis of Preparation Methods

Feature Cs2CO3-Mediated Cycloaddition Direct Chloromethylation
Reaction Type [3+2] Cycloaddition Electrophilic substitution
Key Reagents β-Carbonyl phosphonate, azide, Cs2CO3 Chloromethyl methyl ether or formaldehyde + HCl
Solvent DMSO, DMF Dichloromethane or similar
Temperature Room temperature 0°C to room temperature
Yield Range Up to 95% 50-80%
Regioselectivity High Moderate to high
Safety Concerns Low High (carcinogenic reagents)
Scalability Good Moderate

Research Findings and Notes

  • The cesium carbonate/DMSO system represents a significant advancement for the mild and efficient synthesis of functionalized 1,2,3-triazoles, including chloromethyl derivatives.
  • The choice of base and solvent critically influences the conversion and yield; cesium carbonate in DMSO outperforms other bases and solvents.
  • Direct chloromethylation remains a classical approach but involves hazardous reagents and requires careful handling.
  • No direct patents or literature specifically detailing the synthesis of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole were found; however, methodologies for closely related compounds and functionalized triazoles provide a reliable foundation for synthesis.
  • The cyclopentyl substituent can be introduced via the azide or phosphonate precursor, enabling modular synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole, and what experimental parameters influence yield and purity?

  • Methodology :

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : A regiospecific method for 1,4-substituted triazoles. Use cyclopentyl azide and propargyl chloride derivatives under nitrogen, with CuI (5 mol%) in THF/water (4:1) at 60°C for 12 hours. Purify via column chromatography (hexane/ethyl acetate). Typical yields range from 70–90% .
  • Reflux condensation : React cyclopentylamine with chloromethyl precursors in absolute ethanol with glacial acetic acid (5 drops per 0.001 mol substrate). Reflux for 4–6 hours, evaporate under reduced pressure, and recrystallize from ethanol. Monitor reaction progress via TLC .

Q. How can researchers characterize 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Assign the cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and chloromethyl group (δ 4.3–4.6 ppm, singlet). Confirm triazole ring protons at δ 7.8–8.2 ppm .
  • FT-IR : Identify C-Cl stretching at 600–800 cm⁻¹ and triazole C=N absorption at 1500–1600 cm⁻¹ .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole derivatives?

  • Methodology :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018 (full-matrix least-squares on F²) .
  • Disorder modeling : Address chloromethyl group positional disorder using PART and SIMU instructions in SHELXL. Apply Hirshfeld surface analysis to validate intermolecular interactions .
  • Validation : Cross-check with WinGX -generated ORTEP diagrams and PLATON symmetry checks .

Q. What strategies mitigate contradictions between spectral data and crystallographic results for triazole derivatives?

  • Methodology :

  • Dynamic vs. static structures : NMR may average conformers (e.g., cyclopentyl ring puckering), while crystallography captures a single conformation. Use variable-temperature NMR (−50°C to 25°C) to detect dynamic behavior .
  • DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G*). Deviations >0.3 ppm suggest crystallographic packing effects .

Q. How can researchers evaluate the bioactivity of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole in antimicrobial assays?

  • Methodology :

  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentrations: 1–256 μg/mL). Include positive controls (ciprofloxacin) and solvent blanks .
  • SAR analysis : Compare with analogues (e.g., 4-nitrobenzyl or 4-fluorophenyl substituents) to correlate chloromethyl positioning with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole

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